2-(4-chlorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the thiazole ring: This can be achieved by reacting 4-methylphenyl isothiocyanate with an appropriate α-haloketone under basic conditions.
Etherification: The 4-chlorophenol is reacted with an appropriate alkyl halide to form the 4-chlorophenoxy group.
Amidation: The final step involves the reaction of the thiazole derivative with the 4-chlorophenoxy acetic acid derivative under dehydrating conditions to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-2-methylpropionic acid
- 4-chlorophenoxyacetic acid
- 4-(chloromethyl)-2-[(4-chlorophenoxy)methyl]-1,3-thiazole
Uniqueness
2-(4-chlorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17ClN2O2S |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]acetamide |
InChI |
InChI=1S/C19H17ClN2O2S/c1-13-2-4-14(5-3-13)19-22-16(12-25-19)10-21-18(23)11-24-17-8-6-15(20)7-9-17/h2-9,12H,10-11H2,1H3,(H,21,23) |
InChI Key |
CYNMRSSVADIHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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